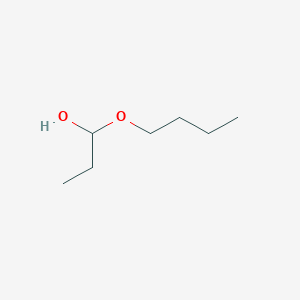

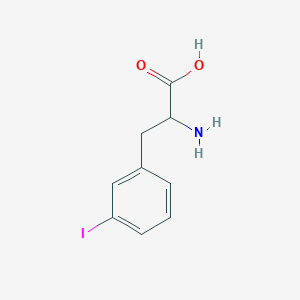

2-amino-3-(3-iodophenyl)propanoic Acid

Übersicht

Beschreibung

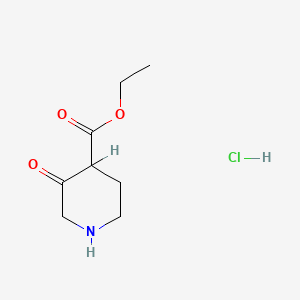

“2-amino-3-(3-iodophenyl)propanoic Acid” is a chemical compound with the molecular formula C9H10INO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “2-amino-3-(3-iodophenyl)propanoic Acid” consists of a propanoic acid chain with an iodophenyl group and an amino group . The molecular weight is 291.09 g/mol .Physical And Chemical Properties Analysis

“2-amino-3-(3-iodophenyl)propanoic Acid” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The boiling point is approximately 388.0±37.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

1. Radiographic Contrast Agent

2-Amino-3-(3-iodophenyl)propanoic acid has been investigated in the context of radiographic imaging. Iopanoic acid, a related compound, is used orally in cholecystography due to its excellent x-ray contrast capabilities and minimal toxicity (René & Mellinkoff, 1959). This suggests potential applications of 2-amino-3-(3-iodophenyl)propanoic acid in diagnostic imaging.

2. Synthesis of Non-Steroidal Anti-Inflammatory Drugs

The compound has been linked to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it's involved in the enantioselective synthesis of ibuprofen and ketoprofen, highlighting its importance in creating optically active arylpropanoic acids (Hamon, Massy-Westropp, & Newton, 1995).

3. Computational Peptidology

In computational peptidology, 2-amino-3-(3-iodophenyl)propanoic acid is used in the study of antifungal tripeptides. It assists in predicting molecular properties and structures, which is crucial for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

4. Radioisotope Tracer Synthesis

It has been utilized in the synthesis of precursors for radio tracers like 18F-fluorophenalanine, used in positron emission tomography (PET). This is crucial for non-invasive diagnostic imaging techniques (Pan-hon, 2015).

5. Synthesis of Amino Acids and Derivatives

The compound is also involved in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids and derivatives. These compounds have applications in the field of pharmaceuticals and organic chemistry (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).

6. Development of Polymeric Compounds

It contributes to the development of polymeric compounds for medical applications, like amine-treated polymers with enhanced biological activities (Aly & El-Mohdy, 2015).

7. Cancer Research

In cancer research, it's used to create new platinum complexes with potential anticancer properties, leveraging the amino acid scaffold for dual-action pharmaceutical applications (Riccardi et al., 2019).

8. Material Science

Its derivatives, like phloretic acid, are being explored as renewable building blocks in material science, particularly in the synthesis of polybenzoxazine, a thermally stable material with a wide range of applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABTYIKKTLTNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401584 | |

| Record name | 2-amino-3-(3-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(3-iodophenyl)propanoic Acid | |

CAS RN |

20846-38-2 | |

| Record name | 2-amino-3-(3-iodophenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[4.5]decane-7,9-dione](/img/structure/B1587658.png)

![Oxirane, 2,2'-[1,6-naphthalenediylbis(oxymethylene)]bis-](/img/structure/B1587659.png)